7-(2-chlorobenzyl)-8-(4-(3-chlorophenyl)piperazin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
説明
This compound is a purine-dione derivative featuring a 2-chlorobenzyl group at position 7 and a 4-(3-chlorophenyl)piperazine moiety at position 6. The compound has been assigned multiple identifiers, including MDL number 377052-22-7 and RN 7-[(2-chlorophenyl)methyl]-3-methyl-8-(4-phenylpiperazin-1-yl)purine-2,6-dione . Purine-dione derivatives are often explored for their pharmacological properties, particularly in central nervous system (CNS) and metabolic disorders, due to their ability to modulate adenosine receptors and related pathways.
特性
IUPAC Name |
7-[(2-chlorophenyl)methyl]-8-[4-(3-chlorophenyl)piperazin-1-yl]-1,3-dimethylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24Cl2N6O2/c1-28-21-20(22(33)29(2)24(28)34)32(15-16-6-3-4-9-19(16)26)23(27-21)31-12-10-30(11-13-31)18-8-5-7-17(25)14-18/h3-9,14H,10-13,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXTJDFRAYJPPKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCN(CC3)C4=CC(=CC=C4)Cl)CC5=CC=CC=C5Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24Cl2N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 7-(2-chlorobenzyl)-8-(4-(3-chlorophenyl)piperazin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a synthetic derivative of purine that has garnered attention for its potential biological activities. Its unique structure includes a purine core with chlorinated and piperazine substituents, which may influence its interaction with biological targets. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C24H24ClN6O2
- Molecular Weight : 499.4 g/mol
- IUPAC Name : 7-[(2-chlorophenyl)methyl]-8-[4-(3-chlorophenyl)piperazin-1-yl]-1,3-dimethylpurine-2,6-dione
The compound features a purine backbone with a chlorobenzyl group and a piperazine moiety. These structural characteristics suggest potential interactions with various biological receptors.
Biological Activity Overview
Research indicates that compounds similar to 7-(2-chlorobenzyl)-8-(4-(3-chlorophenyl)piperazin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione exhibit significant biological activities. The following table summarizes the biological activities associated with this compound and its analogs:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 7-(2-chlorobenzyl)-8-(4-(3-chlorophenyl)piperazin-1-yl)-1,3-dimethylpurine | Purine core with chlorobenzyl and piperazine | Potential serotonin receptor modulator | Contains both chlorinated groups |
| 7-(4-fluorobenzyl)-8-piperazinyl-methyl-purine derivative | Similar purine structure but different substituents | Antipsychotic properties | Lacks chlorination |
| 8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,3-dimethylpurine | Different aromatic substituent on piperazine | Antidepressant activity | Focus on different aromatic systems |
The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:
- Serotonin Receptor Modulation : The presence of the piperazine moiety suggests potential interaction with serotonin receptors, which are crucial in regulating mood and anxiety.
- Dopamine Transporter Interaction : Similar compounds have shown the ability to enhance dopamine transporter activity, indicating possible implications in neuropharmacology.
Case Studies and Research Findings
Recent studies have evaluated the biological activity of various purine derivatives, including those structurally related to 7-(2-chlorobenzyl)-8-(4-(3-chlorophenyl)piperazin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione.
Study 1: Antidepressant Activity
A study focusing on piperazine derivatives demonstrated that certain modifications led to enhanced antidepressant effects in animal models. The introduction of chlorinated phenyl groups was associated with increased binding affinity to serotonin receptors.
Study 2: Antipsychotic Properties
Another research effort highlighted the antipsychotic potential of similar compounds. The findings indicated that these derivatives could effectively modulate dopamine pathways, providing a basis for further exploration in treating schizophrenia.
Study 3: Enzyme Inhibition
Research has also explored the enzyme inhibitory properties of related compounds. For instance, derivatives showed significant inhibition against acetylcholinesterase (AChE), suggesting potential applications in Alzheimer's disease treatment.
類似化合物との比較
Comparison with Structurally Similar Compounds
Structural Features and Substituent Variations
The target compound is compared below with three analogs (Table 1), highlighting key structural differences and their implications:
Table 1: Structural and Functional Comparison of Purine-Dione Derivatives
Key Observations:
Substituent Position on Benzyl Group: The target compound has a 2-chlorobenzyl group, while Analog 2 features a 4-chlorobenzyl substitution. For instance, 2-chloro substitution may enhance π-π stacking interactions in hydrophobic pockets compared to 4-chloro .
Piperazine Modifications :
- The 3-chlorophenyl group on the target compound’s piperazine introduces electron-withdrawing effects, which could increase the basicity of the piperazine nitrogen, affecting hydrogen-bonding interactions. In contrast, Analog 1’s 4-methoxyphenyl group is electron-donating, which may improve solubility but reduce affinity for hydrophobic binding sites .
- Analog 2 replaces the arylpiperazine with a methylpiperazine , significantly reducing steric bulk and altering pharmacokinetic properties (e.g., faster metabolic clearance) .
Methylation Patterns :
Hypothesized Pharmacological and Physicochemical Differences
Physicochemical Properties:
- LogP and Solubility :
- The 3-chlorophenyl group in the target compound increases lipophilicity (higher LogP) compared to Analog 1’s methoxy-substituted derivative. This may enhance blood-brain barrier penetration but reduce aqueous solubility .
- Analog 2’s methylpiperazine and 4-chlorobenzyl groups likely result in intermediate LogP values, balancing solubility and membrane permeability .
Receptor Binding and Selectivity:
- Adenosine Receptor Affinity: Arylpiperazine derivatives (target compound and Analog 1) are often associated with adenosine A2A receptor antagonism, which is relevant in Parkinson’s disease therapy. The 3-chlorophenyl group may confer higher selectivity for A2A over A1 receptors compared to the 4-methoxyphenyl variant . Analog 2’s methylpiperazine may shift activity toward non-adenosine targets, such as serotonin or dopamine receptors, due to reduced aromatic interactions .
Metabolic Stability:
Research Findings and Implications
Pharmacological Data (Indirect Evidence)
- Chlorobenzyl substituents, as in the target compound, are associated with enhanced CNS penetration in preclinical models .
Q & A
Q. What are the standard synthetic routes for this compound, and how do reaction conditions influence yield and purity?
The synthesis typically involves:
- Purine core formation via cyclization of intermediates (e.g., uric acid derivatives) under controlled pH and temperature .
- Piperazine coupling : Reaction of the purine core with 4-(3-chlorophenyl)piperazine using coupling agents like DCC or EDCI, optimized in aprotic solvents (e.g., DMF) at 60–80°C .
- Chlorobenzyl introduction : Alkylation at the N7 position using 2-chlorobenzyl halides, requiring inert atmospheres to prevent side reactions . Yield optimization relies on stoichiometric ratios (1:1.2 for piperazine coupling) and purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .
Q. Which spectroscopic and crystallographic methods are critical for structural validation?
- NMR : and NMR confirm substitution patterns (e.g., piperazine CH signals at δ 2.5–3.5 ppm, purine carbonyls at δ 150–160 ppm) .
- X-ray crystallography : SHELX programs refine crystal structures, with hydrogen bonding networks (e.g., purine N-H···O interactions) analyzed using Mercury CSD for packing motifs .
- HRMS : Validates molecular formula (e.g., [M+H]+ m/z calculated for CHClNO: 544.1321) .
Advanced Research Questions
Q. How can conflicting bioactivity data between in vitro and in vivo studies be resolved?
Discrepancies often arise from:
- Metabolic instability : Assess hepatic microsomal stability (e.g., rat liver microsomes, NADPH cofactor) to identify rapid degradation .
- Solubility limitations : Use DSC/TGA to measure melting points and thermodynamic solubility in PBS (pH 7.4). Modify via co-solvents (e.g., PEG 400) or prodrug strategies .
- Off-target effects : Perform kinome-wide profiling (e.g., Eurofins KinaseProfiler) to identify unintended targets (e.g., adenosine receptors) .
Q. What computational strategies predict binding modes with nucleotide-processing enzymes?
- Docking : Use AutoDock Vina with enzyme structures (e.g., PDB 7XR) to model purine interactions. Focus on π-π stacking with Phe residues and hydrogen bonds to catalytic lysines .
- MD simulations : Run 100-ns trajectories (AMBER force field) to assess stability of ligand-enzyme complexes. Analyze RMSD (<2 Å indicates stable binding) .
- Free energy calculations : Apply MM-PBSA to estimate binding affinities (ΔG < −8 kcal/mol suggests strong inhibition) .
Q. How can reaction byproducts during piperazine coupling be minimized?
- Catalyst screening : Compare Pd(OAc) vs. CuI in Buchwald-Hartwig couplings. CuI reduces aryl halide byproducts by 30% in DMF at 100°C .
- Real-time monitoring : Use in situ FTIR to track amine consumption (peak at 3350 cm) and adjust reagent addition rates .
- Workup optimization : Quench reactions with NHCl to precipitate unreacted piperazine, followed by SPE purification (C18 cartridges) .
Q. What methodologies identify and quantify process-related impurities?
- HPLC-DAD/ELS : Use C18 columns (ACN/0.1% TFA gradient) to resolve impurities (e.g., dechlorinated byproducts). ELS detection improves quantification of non-UV-active species .
- LC-HRMS : Identify impurities via exact mass (e.g., m/z 528.1183 for N-dealkylated product) and MS/MS fragmentation .
- Stability studies : Accelerated degradation (40°C/75% RH, 4 weeks) reveals hydrolytic impurities (e.g., piperazine ring opening) .
Methodological Notes
- Crystallography : For twinned crystals, employ SHELXL's TWIN/BASF commands with HKLF5 data to refine dual-domain structures .
- Bioactivity assays : Include positive controls (e.g., theophylline for adenosine receptor studies) and Z’-factor validation (>0.5) in HTS setups .
- Synthetic scale-up : Transition from batch to flow chemistry for exothermic steps (e.g., purine alkylation), improving heat dissipation and yield by 15% .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
